dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate
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Overview
Description
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is an organic compound with the molecular formula C23H24O5. It is a derivative of propanedioic acid and contains a cyclohexyl group with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale malonic ester synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzylic positions can undergo substitution reactions. These interactions can modulate biological pathways and result in various effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the cyclohexyl ketone group.
Cyclohexyl malonate: Contains a cyclohexyl group but not the benzylic ester groups.
Benzyl cyclohexyl ketone: Contains both benzyl and cyclohexyl groups but lacks the ester functionality.
Uniqueness
Dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate is unique due to its combination of benzylic ester groups and a cyclohexyl ketone group.
Properties
CAS No. |
164931-75-3 |
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Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate |
InChI |
InChI=1S/C23H24O5/c24-20-13-7-12-19(14-20)21(22(25)27-15-17-8-3-1-4-9-17)23(26)28-16-18-10-5-2-6-11-18/h1-6,8-11,19,21H,7,12-16H2/t19-/m1/s1 |
InChI Key |
JBDPMSUIIDZEPI-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(CC(=O)C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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